molecular formula C19H23N3O6S2 B2994852 ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-88-5

ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2994852
CAS No.: 393838-88-5
M. Wt: 453.53
InChI Key: GNRAZFHPGZDFKI-VXPUYCOJSA-N
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Description

The compound “ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholin-4-ylsulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthetic Applications and Chemical Transformations

Mechanistic Studies and Molecular Design

Mechanistic studies involving this compound help elucidate reaction pathways and the formation of complex heterocycles. For example, research on the rearrangement of aminobenzo[b]thiophenes to tricyclic benzoisothiazoles provides insights into azo-coupling procedures and the formation of novel heterocyclic structures (Klimas, Beckert, Hartmann, & Görls, 2016). Additionally, the synthesis and transformation of enaminones into imidazolone derivatives showcase the compound's versatility in generating pharmacologically relevant structures (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).

Advanced Material and Pharmacological Research

The compound also finds application in the development of advanced materials and potential pharmacological agents. Studies on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrate its role in creating molecules with potential biological activity (Mohamed, 2014; 2021). Research on the reaction of iminothiadiazolines with activated acetylenes highlights a competitive pathway through hypervalent sulfurane and zwitterion, contributing to the understanding of reaction dynamics and the synthesis of sulfur-containing compounds (Yamamoto, Tsuchiya, Ochiumi, Arai, Inamoto, & Akiba, 1989).

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-4-28-18(24)16-13(2)21(3)19(29-16)20-17(23)14-5-7-15(8-6-14)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRAZFHPGZDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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